molecular formula C18H17NO5 B2639281 [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate CAS No. 1638708-98-1

[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate

Cat. No.: B2639281
CAS No.: 1638708-98-1
M. Wt: 327.336
InChI Key: UEEQNJQEPFKKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate: is a complex organic compound that features a benzodioxole ring and a methylphenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate typically involves the reaction of 1,3-benzodioxole-5-ylamine with an appropriate acylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzodioxole ring or the methylphenyl acetate group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methoxyphenyl)acetate
  • [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
  • [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-bromophenyl)acetate

Uniqueness

[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate: is unique due to its specific structural features, such as the presence of a methyl group on the phenyl ring

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-12-2-4-13(5-3-12)8-18(21)22-10-17(20)19-14-6-7-15-16(9-14)24-11-23-15/h2-7,9H,8,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEQNJQEPFKKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.